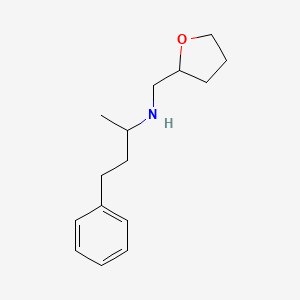

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine featuring two distinct substituents: a 1-methyl-3-phenylpropyl group and a tetrahydrofuran-2-ylmethyl (THF-2-ylmethyl) group. This combination suggests a balance between lipophilicity and solubility, making it structurally intriguing for pharmaceutical applications.

Molecular Formula: C₁₅H₂₃NO Molecular Weight: 233.35 g/mol Key Structural Features:

- 1-Methyl-3-phenylpropyl group: A branched alkyl chain with a terminal phenyl ring (C₆H₅).

- Tetrahydrofuran-2-ylmethyl group: A five-membered oxygen-containing ring with a methylene bridge at the 2-position.

Synthetic routes for analogous compounds (e.g., reductive amination of ketones with amines, as in ) suggest feasible pathways for its preparation .

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-13(16-12-15-8-5-11-17-15)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHGAQOKJAJLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 1-methyl-3-phenylpropylamine with tetrahydrofuran-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Typical reagents include alkyl halides and nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- Structure : Replaces the phenylpropyl group with a smaller isopropyl group.

- Key Differences: Reduced hydrophobicity and molecular weight compared to the target compound. This compound is commercially available, with suppliers noting applications in chemical synthesis .

(1-Ethyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

- Molecular Formula : C₁₂H₂₀N₃O

- Molecular Weight : 222.31 g/mol

- Structure : Substitutes the phenylpropyl group with an imidazole ring.

C. Trifluoro-propane-sulfonic Acid Derivatives (e.g., from )

- Example : 3,3,3-Trifluoro-propane-1-sulfonic acid [(2S,4S,5R)-4-methyl-5-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-tetrahydro-furan-2-ylmethyl]-amide

- Molecular Weight : ~300–400 g/mol

- Structure : Incorporates a sulfonamide group and trifluoropropyl chain.

- Key Differences : Increased polarity and metabolic stability due to the sulfonamide and fluorine atoms, commonly used in kinase inhibitors .

Physicochemical Properties

Notes:

- The target compound’s phenyl group increases hydrophobicity (higher LogP) compared to analogs with smaller alkyl or heteroaromatic groups.

- Sulfonamide derivatives exhibit enhanced solubility due to polar functional groups .

Biological Activity

The compound (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic molecule notable for its unique structural features, which include a propyl chain substituted with a methyl and phenyl group, linked to a tetrahydrofuran ring containing an amine functional group. This structure suggests significant potential for biological activity, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is CHN, with a molecular weight of approximately 219.31 g/mol. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

Predicted Biological Activity

Research utilizing computational methods such as the Prediction of Activity Spectra for Substances (PASS) indicates that This compound may exhibit interactions with several biological targets. These predicted activities include:

- Antidepressant effects

- Anti-inflammatory properties

- Neuroprotective effects

The mechanism through which this compound exerts its biological effects largely depends on its interactions with specific receptors and enzymes. For instance, compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Synthesis Methods

The synthesis of This compound can be achieved through various methodologies, including:

- Nucleophilic substitution reactions

- Reactions involving tetrahydrofuran derivatives

- Microwave-assisted synthesis techniques

These methods require precise control over reaction conditions to optimize yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of This compound :

Table 1: Comparative Biological Activities of Related Compounds

These studies highlight the potential for This compound to influence similar biological pathways.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial. Techniques such as:

- Molecular docking studies

- Enzyme kinetics assays

have been employed to elucidate its pharmacological profile. These studies help determine binding affinities and the specificity of interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine, and what methodological optimizations improve yield?

- Answer : The compound can be synthesized via carbodiimide-mediated coupling in tetrahydrofuran (THF) using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). A typical protocol involves reacting precursors at 12–23°C for 12–24 hours, followed by extraction with ethyl acetate and purification via column chromatography . Yield optimization requires strict temperature control (e.g., maintaining 12°C during initial mixing) and stoichiometric adjustments (e.g., 1.3:1 molar ratio of EDC to carboxylic acid precursor). Post-reaction workup with saturated NaHCO₃ and NaCl ensures phase separation and reduces impurities .

Q. Which analytical techniques are recommended for characterizing this compound, and how are conflicting spectral data resolved?

- Answer : High-performance liquid chromatography (HPLC) and electrospray ionization mass spectrometry (ESI-MS) are critical for purity assessment and molecular weight confirmation. For structural elucidation, nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D-COSY) and X-ray crystallography (if crystalline) are essential. Contradictions in spectral data (e.g., unexpected peaks in NMR) should be addressed by repeating synthesis under anhydrous conditions to rule out solvent adducts or by comparing with published spectra of analogous amines .

Q. What safety protocols are advised for handling this amine in laboratory settings?

- Answer : Due to potential skin/eye irritation, researchers must use nitrile gloves, safety goggles, and fume hoods. In case of exposure, immediately rinse skin with soap/water for 15 minutes and eyes with saline solution for 10 minutes. Contaminated clothing should be removed and disposed of as hazardous waste. Storage conditions should adhere to anhydrous, low-temperature (-20°C) environments to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with cellular targets?

- Answer : Prioritize in vitro assays such as:

- Enzyme inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to screen for activity against proteases or kinases.

- Cytotoxicity : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.

- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) for GPCR targets.

Cross-validate findings with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors, leveraging structural similarities to marine-derived alkaloids .

Q. What experimental strategies address contradictions in reaction yields across different batches?

- Answer : Batch inconsistencies often arise from trace moisture in THF or variable catalyst activity. Mitigation strategies include:

- Pre-drying solvents : Use molecular sieves (3Å) for THF and amine precursors.

- Catalyst screening : Test alternatives to EDC/HOBt, such as DCC/DMAP, and monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1).

- Statistical optimization : Apply a Box-Behnken design to evaluate interactions between temperature, solvent volume, and stirring rate .

Q. How can the environmental impact of this compound be assessed, and what degradation pathways should be prioritized?

- Abiotic degradation : Conduct hydrolysis studies at varying pH (2–12) and UV exposure to identify breakdown products (LC-MS/MS).

- Biotic degradation : Use soil microcosms with GC-MS to track microbial metabolism.

- Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition).

Methodological Notes

- Synthesis : THF’s role as a solvent is critical due to its ability to stabilize intermediates via oxonium ion formation, but residual peroxides must be removed (e.g., by distillation over Na/benzophenone) .

- Analytical Conflicts : Discrepancies in ESI-MS data (e.g., [M+H]⁺ vs. [M+Na]⁺) require calibration with internal standards like reserpine .

- Biological Assays : Negative controls must include structurally related inactive amines (e.g., N-methylpiperidine) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.